molecular formula C22H20N2O4S B2414186 (4-methylphenyl)methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate CAS No. 1040680-13-4

(4-methylphenyl)methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate

Cat. No.: B2414186
CAS No.: 1040680-13-4
M. Wt: 408.47
InChI Key: NZNSEJGDUQJVND-UHFFFAOYSA-N
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Description

(4-methylphenyl)methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate is a complex organic compound that belongs to the class of cyclic sulfonamides. This compound is characterized by the presence of a 1,2,4-benzothiadiazine-1,1-dioxide ring, which is known for its broad-spectrum biological activities .

Biochemical Analysis

Biochemical Properties

The biochemical properties of this compound are largely determined by its interactions with various biomolecules. The 1,2,4-benzothiadiazine-1,1-dioxide ring, to which this compound belongs, is known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the functional groups attached to the ring .

Cellular Effects

Compounds within the 1,2,4-benzothiadiazine-1,1-dioxide class have been reported to influence various cellular processes .

Molecular Mechanism

It is known that the 1,2,4-benzothiadiazine-1,1-dioxide class of compounds, to which this compound belongs, can exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Compounds within the 1,2,4-benzothiadiazine-1,1-dioxide class have been reported to exhibit changes in their effects over time in laboratory settings .

Dosage Effects in Animal Models

Compounds within the 1,2,4-benzothiadiazine-1,1-dioxide class have been reported to exhibit varying effects at different dosages in animal models .

Metabolic Pathways

Compounds within the 1,2,4-benzothiadiazine-1,1-dioxide class have been reported to be involved in various metabolic pathways .

Transport and Distribution

Compounds within the 1,2,4-benzothiadiazine-1,1-dioxide class have been reported to interact with various transporters and binding proteins .

Subcellular Localization

Compounds within the 1,2,4-benzothiadiazine-1,1-dioxide class have been reported to localize to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methylphenyl)methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate typically involves the reaction of 4-methylbenzyl chloride with 4-(1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)benzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

(4-methylphenyl)methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides .

Scientific Research Applications

(4-methylphenyl)methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-methylphenyl)methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzothiadiazine ring with benzyl and benzoate groups makes it a versatile compound for various applications .

Properties

IUPAC Name

(4-methylphenyl)methyl 4-(1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-15-6-8-16(9-7-15)14-28-22(25)18-12-10-17(11-13-18)21-23-19-4-2-3-5-20(19)29(26,27)24-21/h2-13,21,23-24H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNSEJGDUQJVND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C3NC4=CC=CC=C4S(=O)(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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